N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation

N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a C6-unsubstituted, 1,4-diheteroaryl-substituted pyrazolo[3,4-d]pyrimidine. This core scaffold is established as a privileged structure for dual Src/Abl tyrosine kinase inhibition.

Molecular Formula C17H11ClFN5
Molecular Weight 339.8 g/mol
Cat. No. B14965724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC17H11ClFN5
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C17H11ClFN5/c18-11-2-1-3-13(8-11)23-16-15-9-22-24(17(15)21-10-20-16)14-6-4-12(19)5-7-14/h1-10H,(H,20,21,23)
InChIKeyKSKCOYITGUKFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine for Kinase-Targeted Research Procurement


N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a C6-unsubstituted, 1,4-diheteroaryl-substituted pyrazolo[3,4-d]pyrimidine. This core scaffold is established as a privileged structure for dual Src/Abl tyrosine kinase inhibition [1]. The compound's specific halogen substitution pattern—3-chlorophenyl at the C4 exocyclic amine and 4-fluorophenyl at N1—places it within a well-characterized series of antiproliferative agents known to target the ATP-binding pocket of these kinases [2].

Why Generic Pyrazolo[3,4-d]pyrimidines Cannot Substitute for N-(3-Chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine in Dual Src/Abl Research


Within the pyrazolo[3,4-d]pyrimidine class, minor structural variations produce large potency differences. The absence of a C6 substituent is a critical determinant: C6-unsubstituted compounds (like the target molecule) show LD50 values of 0.7–4.3 μM across imatinib-sensitive and -resistant Ba/F3 cell lines, whereas C6-substituted analogs are significantly less potent, with LD50 values around 8 μM against the T315I mutant [1]. Furthermore, the specific halogenation pattern at the aniline ring governs kinase selectivity; for instance, the 3-chlorophenyl substitution at the C4-amine is a recurring motif in the most potent Src inhibitors identified from in-house library optimization campaigns [2]. Simple interchange with a 4-chlorophenyl or 3-fluorophenyl regioisomer would alter the key interactions within the ATP-binding pocket, compromising the dual inhibition profile.

Quantitative Differentiation of N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Against Structural Analogs


Superior Anti-Leukemic Potency of C6-Unsubstituted Scaffold over C6-Substituted Analogs in Imatinib-Resistant CML

The target compound possesses an unsubstituted C6 position on the pyrimidine ring, a feature that class-level evidence links to significantly improved potency against imatinib-resistant CML cell lines, including those harboring the T315I gatekeeper mutation [1]. This contrasts with C6-substituted analogs containing alkylthio or amino groups, which show markedly reduced activity in the same resistant models [1]. The retention of a hydrogen at C6 is therefore a key structural prerequisite for maintaining activity against this clinically challenging mutant; substitution at this position, a common diversification strategy in related library compounds, would be predicted to abolish this advantage.

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation

Enhanced Src Kinase Affinity Conferred by 3-Chlorophenyl at C4-Aniline via Structural Analogy to SI388

The 3-chlorophenyl substituent on the C4-aniline moiety is a critical pharmacophoric element for Src kinase binding. In recent lead optimization campaigns, the most potent Src inhibitor identified (SI388/compound 2a) features a 3-chlorophenyl group at this position [1]. SAR analysis within this library showed that shifting the chlorine to the 4-position or replacing it with fluorine produced less potent inhibitors, suggesting a specific interaction between the 3-chloro substituent and the kinase hydrophobic pocket. The target compound retains this favorable 3-chloro geometry paired with a 4-fluorophenyl N1 substituent, a combination distinct from the 2-chloro-2-phenylethyl N1 chain in SI388, which may further modulate selectivity across the Src kinase family.

Src Kinase Inhibition Glioblastoma Neuroblastoma

Halogen-Dependent ADME Modulation: Fluorine at N1 for Metabolic Stability vs. Chlorine Analogs

Pyrazolo[3,4-d]pyrimidine derivatives undergo CYP-dependent oxidative metabolism, with dechlorination being a major metabolic pathway for chlorinated analogs [1]. The target compound places a fluorine atom at the N1 phenyl ring rather than chlorine, potentially reducing susceptibility to CYP-mediated oxidative dechlorination at this position. This substitution pattern (4-fluorophenyl at N1, 3-chlorophenyl at C4-amine) creates a differentiated metabolic profile compared to dichloro or 4-chlorophenyl N1 analogs, which may undergo rapid metabolic clearance via dual-site dechlorination pathways described in the literature [1]. Quantitative pharmacokinetic data for this specific compound are not available; this represents a class-level prediction based on established CYP metabolism patterns.

Drug Metabolism CYP450 Dechlorination Pharmacokinetics

Differentiation from PP2: Second-Generation Scaffold with Improved Affinity and Dual Targeting

The compound belongs to the second generation of pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors, designed to overcome limitations of the first-generation tool compound PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine). Unlike PP2, which bears a t-butyl group at C3 and a 4-chlorophenyl at C5, this compound's 1,4-disubstitution pattern with halogenated phenyl rings is associated with improved dual Src/Abl inhibitory activity. The original SAR work demonstrated that 4-amino-substituted analogs achieved Ki values below 0.5 μM for Abl, representing a significant improvement over PP2 [1]. The absence of the C6 alkylthio substituents present in PP2 further distinguishes this compound, aligning it with the C6-unsubstituted subseries that retains T315I mutant activity [2].

Src Family Kinases Dual Inhibition Abl Structure-Activity Relationship

High-Impact Application Scenarios for N-(3-Chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine in Oncology and Chemical Biology


Hit Validation and SAR Expansion for Imatinib-Resistant CML

Procure this compound as a C6-unsubstituted scaffold hit for profiling against a panel of Bcr-Abl mutant Ba/F3 cell lines (T315I, Y253F, E255K), using imatinib as a reference control. The expected LD50 window of 0.7–4.3 μM against resistant mutants [1] positions it as a starting point for medicinal chemistry optimization targeting the T315I gatekeeper mutation, a clinically validated resistance mechanism against first-line CML therapies.

Selective Src Kinase Probe Development for Glioblastoma Research

Use this compound in cell-free Src kinase assays and 2D/3D glioblastoma cellular models to benchmark its inhibitory activity against SI388 and other in-house pyrazolo[3,4-d]pyrimidines [1]. Its distinct halogenation pattern (3-chlorophenyl C4-amine, 4-fluorophenyl N1) may confer a unique selectivity window across Src family kinases (Src, Fyn, Hck), enabling the development of subtype-selective chemical probes for GBM signaling studies.

Comparative Metabolic Stability Screening of Halogenated Pyrazolo[3,4-d]pyrimidines

Include this compound in a panel of pyrazolo[3,4-d]pyrimidine analogs for in vitro CYP metabolism studies to quantify the impact of fluorine substitution at N1 on metabolic stability relative to chloro-substituted comparators [1]. The predicted reduction in oxidative dechlorination sites (one vs. two for dichloro analogs) can be experimentally validated through metabolite identification and intrinsic clearance measurements in human liver microsomes.

Anti-Leukemic Combination Studies with Clinical Bcr-Abl Inhibitors

Test this compound in combination with imatinib, dasatinib, or ponatinib in K-562 and KU-812 leukemia cell lines to evaluate synergistic, additive, or antagonistic antiproliferative effects, exploiting its dual Src/Abl mechanism [1]. Because C6-unsubstituted pyrazolo[3,4-d]pyrimidines remain effective against T315I mutants, they may complement the activity of clinical agents that lose potency against this mutation.

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